molecular formula C6H3F2NO2 B1293642 1,2-Difluoro-3-nitrobenzene CAS No. 6921-22-8

1,2-Difluoro-3-nitrobenzene

Cat. No. B1293642
CAS RN: 6921-22-8
M. Wt: 159.09 g/mol
InChI Key: IXIJRPBFPLESEI-UHFFFAOYSA-N
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Patent
US08063038B2

Procedure details

To a solution of 2,3-difluoroaniline (5.0 g, 38 mmol) in aqueous tetrafluoroboric acid (48%, 18 ml) was added sodium nitrite (3.9 g, 57 mmol) over 20 min while cooling in an ice/salt bath. After 1 h the mixture was filtered and washed successively with aqueous tetrafluoroboric acid and a mixture of acetone/diethyl ether (40:60). The precipitate was added to a mixture of copper (8.0 g, 121 mmol) and sodium nitrite (39 g, 570 mmol) in water (90 ml) over 20 min. After 1 h the mixture was acidified with concentrated sulphuric acid, extracted with ethyl acetate and evaporated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 20:80); yield 1.4 g (25%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[N:10]([O-:12])=[O:11].[Na+].S(=O)(=O)(O)O>F[B-](F)(F)F.[H+].O.[Cu]>[F:1][C:2]1[CH:3]=[CH:5][CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[C:8]=1[F:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
3.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
39 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
8 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice/salt bath
FILTRATION
Type
FILTRATION
Details
After 1 h the mixture was filtered
Duration
1 h
WASH
Type
WASH
Details
washed successively with aqueous tetrafluoroboric acid
ADDITION
Type
ADDITION
Details
a mixture of acetone/diethyl ether (40:60)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 20:80)

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.